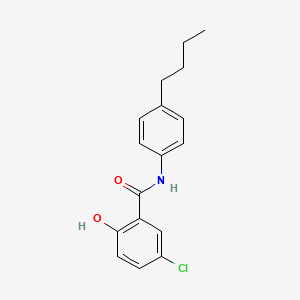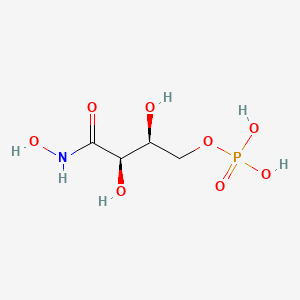
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphonooxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- typically involves multi-step organic reactions. The process begins with the preparation of the butanamide backbone, followed by the introduction of hydroxyl groups at specific positions. The final step involves the addition of the phosphonooxy group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of catalysts and specific reaction temperatures and pressures to facilitate the desired chemical transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemicals and materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phosphonooxy groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved often include phosphorylation and dephosphorylation processes, which are essential in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3R)-: A stereoisomer with different spatial arrangement of atoms.
Butanamide, N,2,3-dihydroxy-4-(phosphonooxy)-: Lacks one hydroxyl group compared to the target compound.
Butanamide, N,2,3-trihydroxy-4-(sulfonooxy)-: Contains a sulfonooxy group instead of a phosphonooxy group.
Uniqueness
The uniqueness of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- lies in its specific stereochemistry and the presence of both hydroxyl and phosphonooxy groups. This combination of functional groups and stereochemistry makes it particularly valuable in biochemical research and industrial applications, where precise molecular interactions are crucial.
Propiedades
Número CAS |
628339-03-7 |
|---|---|
Fórmula molecular |
C4H10NO8P |
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
[(2S,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3+/m0/s1 |
Clave InChI |
JJQQOJRGUHNREK-STHAYSLISA-N |
SMILES isomérico |
C([C@@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




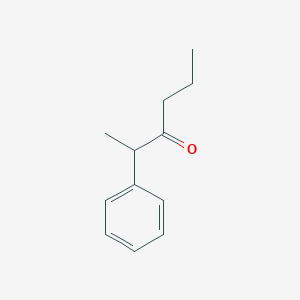
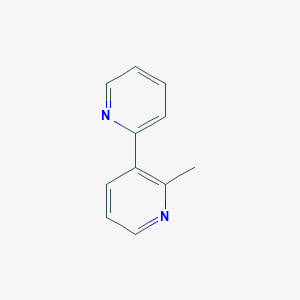
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
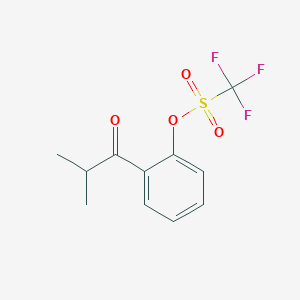
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)

![2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15168715.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)

